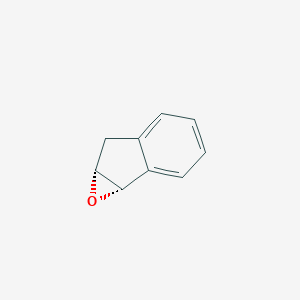

(1S,2R)-Indene oxide

Descripción general

Descripción

(1S,2R)-Indene oxide: is a chiral epoxide derived from indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique stereochemistry and reactivity. The (1S,2R) configuration indicates the specific spatial arrangement of the atoms, which is crucial for its interactions in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Indene oxide typically involves the epoxidation of indene. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: (1S,2R)-Indene oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxide to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to a variety of functionalized products.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Strong nucleophiles such as alkoxides or amines can be used to open the epoxide ring.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted indene derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Synthesis of HIV Protease Inhibitors

One of the most notable applications of (1S,2R)-indene oxide is in the synthesis of (-)-cis-(1S,2R)-1-aminoindan-2-ol, a precursor for the HIV protease inhibitor indinavir sulfate (Crixivan). Research indicates that this compound can be produced via asymmetric epoxidation of indene to (1S,2R)-indan oxide with high enantiomeric excess (up to 87%) through hydrolytic kinetic resolution followed by crystallization . This bioconversion process utilizes strains of the bacterium Rhodococcus, which can efficiently oxidize indene to various derivatives including (1S,2R)-indan oxide .

Bioconversion Techniques

The bioconversion of indene to this compound has been explored using fungal haloperoxidases. This method allows for quantitative conversion and highlights the potential of biocatalysis in producing valuable intermediates . The integration of chemical steps following bioconversion enhances the yield and purity of the desired products.

Building Block for Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. Its epoxide functionality enables it to participate in nucleophilic addition reactions, leading to the formation of diverse chemical entities used in crop protection and enhancement .

Chiral Catalysis

Recent studies have demonstrated that this compound can be utilized in asymmetric catalysis. For instance, chiral manganese(III) complexes have been employed to catalyze the asymmetric epoxidation of olefins using this compound as a substrate. These catalysts have shown excellent enantioselectivities and high yields .

Case Studies and Methodologies

Mecanismo De Acción

The mechanism of action of (1S,2R)-Indene oxide involves its ability to undergo ring-opening reactions, which are facilitated by its strained three-membered epoxide ring. This strain makes the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. For example, in biological systems, the epoxide ring can interact with nucleophilic sites in enzymes or DNA, leading to potential biological effects .

Comparación Con Compuestos Similares

(1S,2R)-Naphthalene 1,2-oxide: Another chiral epoxide with a similar structure but derived from naphthalene.

®-(+)-Limonene oxide: A chiral epoxide derived from limonene, used in fragrance and flavor industries.

(1S,2R)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: A chiral compound with similar stereochemistry used as a chiral auxiliary

Uniqueness: (1S,2R)-Indene oxide is unique due to its specific bicyclic structure and the presence of the epoxide ring, which imparts high reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and potential biological activities further distinguish it from other similar compounds .

Actividad Biológica

(1S,2R)-Indene oxide is an important compound in organic chemistry with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Biocatalytic Processes : Using microorganisms such as Rhodococcus species to oxidize indene to this compound with high enantiomeric excess. This method has shown promise for efficient production while minimizing byproducts .

- Chemical Epoxidation : Traditional chemical methods involve the reaction of indene with peracids or hydrogen peroxide under acidic conditions to yield the epoxide. These methods can achieve varying yields and enantiomeric purity depending on the reagents and conditions used .

Antiviral Properties

Research indicates that this compound and its derivatives exhibit antiviral activity. For instance, compounds derived from this epoxide have been studied for their ability to inhibit HIV protease, a crucial enzyme for viral replication. This inhibition is vital for developing antiviral therapies .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. The mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV protease | |

| Anti-inflammatory | Inhibition of NO and PGE2 production | |

| Cytotoxicity | Selective toxicity against cancer cell lines |

Study on Antiviral Activity

In a study published in 2024, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on HIV protease. The results showed that certain derivatives exhibited IC50 values in the low nanomolar range, indicating potent antiviral activity .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound. The compound was administered to macrophages stimulated with LPS. Results indicated a significant reduction in iNOS and COX-2 expression levels compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Propiedades

IUPAC Name |

(1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGCFMYYDATGNN-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363721 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67528-26-1 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.